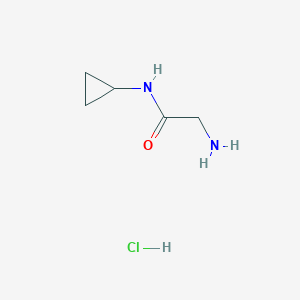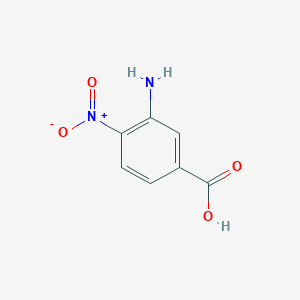![molecular formula C15H13N3S B112972 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine CAS No. 74801-72-2](/img/structure/B112972.png)
5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C15H13N3S and a molecular weight of 267.35 g/mol . It belongs to the class of thiadiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is primarily used in proteomics research .
Mechanism of Action
Target of Action
The primary target of 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is Signal Transducer and Activator of Transcription 3 (STAT3) . STAT3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis. It is considered an attractive target for cancer therapy .
Mode of Action
This compound interacts with STAT3 by binding to its SH2 domain . This binding inhibits the phosphorylation of STAT3, preventing its translocation to the nucleus and the transcription of downstream genes .
Biochemical Pathways
The compound affects the Interleukin-6 (IL-6)/JAK/STAT3 pathway . By inhibiting STAT3, it disrupts this pathway, leading to a decrease in the transcription of genes that promote cell growth and survival .
Pharmacokinetics
The compound’s molecular weight (26735) suggests that it may have good bioavailability
Result of Action
By inhibiting STAT3, this compound can reduce the proliferation of cancer cells and induce cell cycle arrest and apoptosis . This makes it a potential therapeutic agent for cancers with overactive STAT3 signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzhydryl chloride with thiosemicarbazide in the presence of a base, followed by cyclization to form the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenated compounds and bases are typically used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Benzyl-[1,3,4]thiadiazol-2-ylamine
- 5-Phenyl-[1,3,4]thiadiazol-2-ylamine
- 5-(4-Methylbenzyl)-[1,3,4]thiadiazol-2-ylamine
Uniqueness
5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is unique due to its benzhydryl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in proteomics research and other specialized applications .
Properties
IUPAC Name |
5-benzhydryl-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c16-15-18-17-14(19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBPSQWMIZENQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)





![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)






